4-Propylaniline 4-Propylaniline
Brand Name: Vulcanchem
CAS No.: 2696-84-6
VCID: VC1569864
InChI: InChI=1S/C9H13N/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3,10H2,1H3
SMILES: CCCC1=CC=C(C=C1)N
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol

4-Propylaniline

CAS No.: 2696-84-6

Cat. No.: VC1569864

Molecular Formula: C9H13N

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

4-Propylaniline - 2696-84-6

Specification

CAS No. 2696-84-6
Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
IUPAC Name 4-propylaniline
Standard InChI InChI=1S/C9H13N/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3,10H2,1H3
Standard InChI Key OAPDPORYXWQVJE-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)N
Canonical SMILES CCCC1=CC=C(C=C1)N
Boiling Point 225.0 °C

Introduction

Chemical Identity and Properties

Chemical Structure and Identification

4-Propylaniline, also known as 4-n-propylaniline or p-propylaniline, is an aromatic primary amine with a propyl chain attached to the benzene ring at the para position relative to the amino group.

Identification ParameterDescription
CAS Number2696-84-6
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
IUPAC Name4-propylbenzenamine
Synonymsp-Propylaniline, p-n-Propylaniline, 4-n-Propylaniline, Benzenamine 4-propyl-, 1-Amino-4-propylbenzene, p-Aminopropylbenzene, 4-Propylbenzenamine
SMILES CodeNC1=CC=C(CCC)C=C1

The compound features a benzene ring with an amino group (-NH2) and a propyl chain (-CH2CH2CH3) in para position, giving it unique physical and chemical properties that make it valuable for various applications .

Physical Properties

4-Propylaniline appears as a colorless to pale yellow liquid at room temperature. Its physical properties have been well-characterized through various analytical methods.

PropertyValue
Physical StateLiquid
AppearanceColorless to pale yellow
Melting Point31.33°C (estimate)
Boiling Point224-226°C at 760 mmHg
Density0.919 g/mL at 25°C
Refractive Indexn 20/D 1.543
Flash Point103.9°C (219°F)
Vapor Pressure0.1±0.4 mmHg at 25°C
LogP2.46
pKa4.75±0.10 (Predicted)

These physical properties influence its behavior in various chemical reactions and applications, particularly its solubility in organic solvents and limited solubility in water .

Chemical Properties

4-Propylaniline exhibits chemical properties characteristic of aromatic amines. The amino group is nucleophilic, making it reactive in various organic transformations.

PropertyDescription
ReactivityNucleophilic at the amino group
SensitivityLight sensitive
StabilityStable under normal conditions, but degrades upon exposure to light and air
SolubilitySoluble in organic solvents, limited solubility in water
Acid-Base BehaviorWeakly basic due to the amino group

The reactivity of the amino group allows 4-propylaniline to participate in numerous chemical reactions, including acylation, alkylation, and condensation reactions, making it valuable in organic synthesis .

Synthesis and Production

Synthetic Routes

Several methods exist for the synthesis of 4-propylaniline, with the most common involving the propylation of aniline or the reduction of corresponding nitro compounds.

From N-Propylbenzene

One established synthetic route involves the nitration of propylbenzene followed by reduction:

  • N-Propylbenzene is treated with H2SO4 and aqueous HNO3 at temperatures below 15°C to yield 4-nitropropylbenzene

  • The nitro compound is subsequently reduced to obtain 4-propylaniline

This multi-step reaction with proper catalysts and conditions produces good yields of 4-propylaniline .

Alternative Methods

Other synthetic routes include:

  • Direct alkylation of aniline with propyl halides

  • Reduction of 4-propylnitrobenzene

  • Catalytic coupling reactions

These methods vary in efficiency, cost, and scale of production, with industrial processes often optimized for specific applications .

Applications and Uses

Industrial Applications

4-Propylaniline serves as an important intermediate in various industrial processes due to its reactive amino group and structural properties.

IndustryApplications
Dye ProductionIntermediate in the synthesis of azo dyes and other colorants
PharmaceuticalsPrecursor for pharmaceutical compounds with antimicrobial properties
AgrochemicalsBuilding block for pesticides and herbicides
Polymer IndustryCatalyst in polymerization reactions
Rubber ChemicalsComponent in rubber processing additives
Corrosion InhibitorsUsed in the formulation of metal surface protectants

Its versatility in these applications stems from its ability to undergo various chemical transformations while maintaining structural integrity .

Research Applications

In scientific research, 4-propylaniline finds applications in various fields of chemistry and materials science.

Organic Synthesis

4-Propylaniline serves as a versatile building block in organic synthesis, particularly for:

  • Synthesis of heterocyclic compounds including pyridines, imidazoles, and quinolines

  • Development of novel pharmacologically active compounds

  • Preparation of specialized surfactants and catalysts

Materials Science

Recent research has explored the use of 4-propylaniline in:

  • Preparation of polyoxomolybdates with unique crystalline structures

  • Development of advanced materials with specific electronic or optical properties

  • Formulation of specialized coatings and films

Biological Activity and Toxicology

Biochemical Interactions

4-Propylaniline interacts with various biological systems, primarily through its aromatic amine functionality.

Biological TargetInteraction
Cytochrome P450 EnzymesForms reactive intermediates through metabolic activation
Cellular ComponentsMay induce oxidative stress in cells
DNA and ProteinsPotential to form adducts with biomolecules
Detoxification PathwaysInfluences expression of genes involved in detoxification

These biochemical interactions contribute to both its potential applications in pharmaceutical research and its toxicological profile .

Toxicological Profile

Studies have characterized various aspects of 4-propylaniline's toxicity:

Toxicity ParameterFindings
Acute ToxicityClassified as Category 4 for oral, dermal, and inhalation routes
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory EffectsMay cause respiratory irritation (H335)
MutagenicityPositive in Ames bacterial mutation test
Long-term EffectsPotential for persistent oxidative stress and DNA damage

The compound shows moderate acute toxicity and significant irritant properties, necessitating appropriate handling precautions in research and industrial settings .

ParameterRecommendation
Storage EnvironmentKeep in dark place
AtmosphereInert atmosphere recommended
TemperatureRoom temperature
ContainerTightly closed in original container
Incompatible MaterialsAcids, strong oxidizing agents
Special ConsiderationsLight sensitive; protect from direct sunlight

These storage conditions help prevent degradation and maintain the compound's chemical integrity for various applications .

ParameterClassification
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Hazard ClassSkin Irritation (Category 2)
Eye Irritation (Category 2)
Specific Target Organ Toxicity - Single Exposure (Category 3)

These classifications are based on the compound's irritant properties and potential respiratory effects .

Safety MeasureRecommendation
Personal Protective EquipmentEyeshields, full-face respirator, gloves, laboratory coat
VentilationUse in well-ventilated area or fume hood
HandlingAvoid contact with skin and eyes; do not breathe mist/vapors/spray
Spill ResponseNeutralize with lime milk or soda; flush with plenty of water
Fire ProtectionUse appropriate extinguishing media for surrounding fire
First AidRinse affected areas thoroughly with water; seek immediate medical attention if swallowed

These precautions help minimize exposure risks and ensure safe handling in laboratory and industrial settings .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides valuable structural information about 4-propylaniline:

NMR TypeKey Signals
¹H NMRAromatic protons (6.6-7.0 ppm)
NH₂ protons (3.5-3.7 ppm)
Propyl chain (-CH₂-CH₂-CH₃) protons (0.8-2.5 ppm)
¹³C NMRAromatic carbons (115-145 ppm)
Propyl chain carbons (13-38 ppm)

NMR analysis has been used to study the conformational properties of 4-propylaniline, revealing the existence of multiple conformers with the propyl chain in different orientations .

Mass Spectrometry

Mass spectrometric analysis of 4-propylaniline shows characteristic fragmentation patterns:

m/z ValueRelative IntensityFragment Assignment
136.112076999Molecular ion [M]⁺
94.065126227[C₆H₈N]⁺
43.05422754[C₃H₇]⁺
91.05422744[C₇H₇]⁺
41.03857719[C₃H₅]⁺

These mass spectral data are valuable for identification and structural confirmation of 4-propylaniline in various analytical contexts .

Research Findings

Conformational Analysis

Recent research has employed advanced spectroscopic techniques to investigate the conformational properties of 4-propylaniline:

  • B3LYP/6-31G* conformational search identified four non-degenerate low-energy conformers with different propyl chain orientations

  • Nuclear Overhauser Effect (NOE) measurements have been used to determine accurate interproton distances in 4-propylaniline

  • These studies have demonstrated that NOE measurements alone can establish interproton distances in flexible molecules like 4-propylaniline to within a few percent of their ensemble-averaged values

Polyoxomolybdate Complexes

4-Propylaniline has been used to synthesize novel polyoxomolybdate complexes:

  • Three new polyoxomolybdates of 4-propylaniline were successfully obtained and characterized through X-ray diffraction

  • These complexes exhibit unique crystal structures and properties that may be valuable for various applications in materials science

  • The study demonstrated the utility of 4-propylaniline as a structure-directing agent in the synthesis of complex inorganic-organic hybrid materials

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